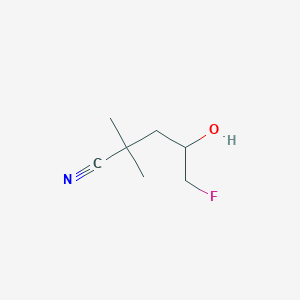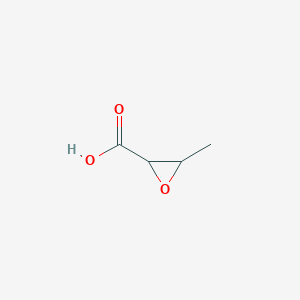
2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a methyl group and a pyridin-3-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
化学反応の分析
Types of Reactions: 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridin-3-yl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridin-3-yl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
- 2-Methyl-1-(pyridin-2-yl)cyclopentane-1-carboxylic acid
- 2-Methyl-1-(pyridin-4-yl)cyclopentane-1-carboxylic acid
- 2-Methyl-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid
Comparison: Compared to its analogs, 2-Methyl-1-(pyridin-3-yl)cyclopentane-1-carboxylic acid exhibits unique properties due to the position of the pyridin-3-yl group. This positioning can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
2-methyl-1-pyridin-3-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-4-2-6-12(9,11(14)15)10-5-3-7-13-8-10/h3,5,7-9H,2,4,6H2,1H3,(H,14,15) |
InChIキー |
FWGGDULDQIYLOC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1(C2=CN=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


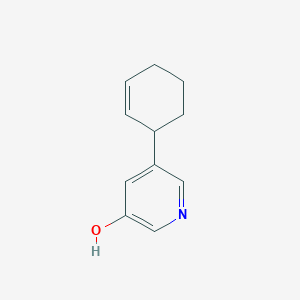
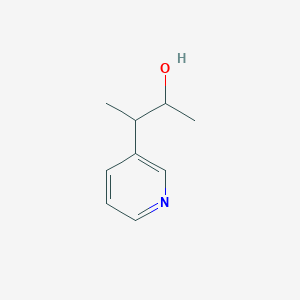


![Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13254004.png)
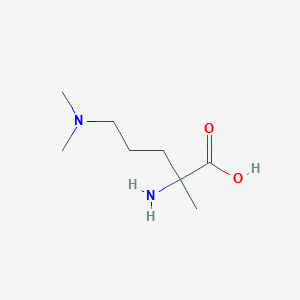
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13254022.png)
![8-(2-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13254035.png)
![(2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13254037.png)


